molecular formula C13H17N3O2S B10943748 N,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

N,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B10943748
M. Wt: 279.36 g/mol
InChI Key: DRFMDRGZEIFYKX-UHFFFAOYSA-N
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Description

N~1~,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound features a benzenesulfonamide core with additional methyl and pyrazolyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,4-DIMETHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

N,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H17N3O2S/c1-11-4-6-13(7-5-11)19(17,18)15(2)10-12-8-9-14-16(12)3/h4-9H,10H2,1-3H3

InChI Key

DRFMDRGZEIFYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=NN2C

Origin of Product

United States

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